3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
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Overview
Description
“3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Structural Modifications
The compound "3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide" likely falls within the scope of research involving the synthesis of novel heterocyclic compounds. These compounds often exhibit a broad range of biological activities, making them of interest in medicinal chemistry and drug design. Studies such as those by Abu-Hashem et al. (2020) and Abdel‐Aziz et al. (2009) have focused on synthesizing new heterocyclic compounds derived from various core structures, potentially including thiazol-2-yl and piperidinyl motifs. Such research explores different synthetic pathways, aiming to introduce various functional groups that can modulate the biological activity of the resulting compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Potential Biological Activities
The incorporation of the thiazol-2-yl and piperidin-3-yl groups into benzamide derivatives may be aimed at exploring their biological activities, such as anti-inflammatory, analgesic, or antiproliferative effects. The research by Shim et al. (2002) on the molecular interaction of specific antagonists with cannabinoid receptors suggests that compounds with a piperidinyl moiety can have significant biological relevance, particularly in modulating receptor activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Furthermore, the study of benzamide derivatives and their anti-fatigue effects by Wu et al. (2014) indicates that such structural frameworks can be promising for developing agents with potential therapeutic benefits (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological target and its role are subjects of ongoing research.
Mode of Action
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities , but the specific pathways influenced by this compound require further investigation.
Result of Action
Thiazole derivatives have shown significant activity in some studies
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-4-27-18-12-17(13-19(28-5-2)20(18)29-6-3)21(26)24-14-16-8-7-10-25(15-16)22-23-9-11-30-22/h9,11-13,16H,4-8,10,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFFIQWBSVLOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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